molecular formula C5H13N B1586220 (S)-(-)-2-Methylbutylamine CAS No. 34985-37-0

(S)-(-)-2-Methylbutylamine

Cat. No.: B1586220
CAS No.: 34985-37-0
M. Wt: 87.16 g/mol
InChI Key: VJROPLWGFCORRM-YFKPBYRVSA-N
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Description

(S)-(-)-2-Methylbutylamine is an organic compound with the molecular formula C5H13N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-2-Methylbutylamine can be synthesized through several methods. One common approach involves the reductive amination of 2-methylbutanal using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the catalytic hydrogenation of 2-methylbutyronitrile using a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, this compound is typically produced through large-scale catalytic hydrogenation processes. These methods often employ high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of nitriles to amines.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Methylbutylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-(-)-2-Methylbutylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of chiral drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-2-Methylbutylamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various chemical reactions. It can also interact with biological receptors, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methylbutylamine: The enantiomer of (S)-(-)-2-Methylbutylamine, with similar chemical properties but different biological activities.

    2-Methylpropylamine: A structurally similar compound with a different arrangement of carbon atoms.

    2-Aminobutane: Another similar amine with a different carbon chain length.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.

Properties

IUPAC Name

(2S)-2-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJROPLWGFCORRM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311845
Record name (S)-(-)-2-Methylbutylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34985-37-0
Record name (S)-(-)-2-Methylbutylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34985-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Methylbutylamine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034985370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-2-Methylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-methylbutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYLBUTYLAMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cucurbiturils (CBs) are macrocyclic molecules known for their host-guest chemistry, but they lack inherent chirality, limiting their use in enantioselective applications. Research has shown that incorporating a strong chiral binder like (S)-2-Methylbutylamine into the CB cavity can induce significant enantiomeric discrimination. [] For instance, a supramolecular complex formed with CB[6], (S)-2-Methylpiperazine, and (S)-2-Methylbutylamine exhibited an impressive 95% enantioselectivity for the (S)-enantiomer of 2-Methylbutylamine in an aqueous solution. [] This strategy showcases the potential of (S)-2-Methylbutylamine to bestow chirality and enantioselectivity onto otherwise achiral host molecules.

A: (S)-2-Methylbutylamine is found as a structural component in several naturally occurring sesquiterpenoid quinones. For example, Nakijiquinones J-L, isolated from marine sponges of the Spongiidae family, possess an (S)-2-Methylbutylamine residue attached to their quinone rings. [] The presence of (S)-2-Methylbutylamine in these complex natural products highlights its potential biological relevance and encourages further research into its function and biosynthesis.

A: (S)-2-Methylbutylamine interacts with cucurbiturils through a combination of factors, including size complementarity, hydrogen bonding, and hydrophobic interactions. [] The molecule's size and shape allow it to fit within the cavity of certain cucurbiturils like CB[6] and CB[7]. [] The amine group of (S)-2-Methylbutylamine can form hydrogen bonds with the carbonyl portals of the cucurbituril, while its alkyl chain participates in hydrophobic interactions with the hydrophobic cavity interior. [] The specific spatial arrangement of these interacting groups, dictated by the (S)-configuration of the chiral center, is crucial for the observed enantioselectivity. Further studies exploring modifications to the (S)-2-Methylbutylamine structure could provide valuable insights into the structure-activity relationship and lead to the development of even more selective supramolecular systems.

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